N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide

PARP inhibition DNA repair conformational analysis

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide (CAS 131862-20-9) is a synthetic small molecule belonging to the benzoxazole-4-carboxamide class, with molecular formula C₁₈H₁₉N₃O₂ and molecular weight 309.36 g/mol. Its core scaffold—a 2-phenylbenzoxazole with a carboxamide at the 4-position—places it within a privileged chemotype extensively investigated for poly(ADP-ribose) polymerase (PARP) inhibition and 5-HT₃ receptor antagonism.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 131862-20-9
Cat. No. B12888132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide
CAS131862-20-9
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-21(2)12-11-19-17(22)14-9-6-10-15-16(14)20-18(23-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,22)
InChIKeyDLMVVDUVGYXJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide (CAS 131862-20-9): Physicochemical Identity and Pharmacological Scaffold Context


N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide (CAS 131862-20-9) is a synthetic small molecule belonging to the benzoxazole-4-carboxamide class, with molecular formula C₁₈H₁₉N₃O₂ and molecular weight 309.36 g/mol . Its core scaffold—a 2-phenylbenzoxazole with a carboxamide at the 4-position—places it within a privileged chemotype extensively investigated for poly(ADP-ribose) polymerase (PARP) inhibition and 5-HT₃ receptor antagonism [1][2]. The compound features a distinctive N-(2-dimethylamino)ethyl substituent on the carboxamide nitrogen, introducing a basic tertiary amine center absent in simpler 2-phenylbenzoxazole-4-carboxamide analogs. This structural feature is relevant because positional isomerism (4-carboxamide vs. 7-carboxamide) and N-substitution pattern both critically influence target engagement and physicochemical properties within this compound class [3].

Benzoxazole-4-carboxamide scaffold for PARP/5-HT₃ target engagement studies
Basic amine side chain enables salt formation for solubility modulation
Critical 4-carboxamide regioisomeric identity for conformational locking

Procurement Risk: Why N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide Cannot Be Substituted by Positional Isomers or Unsubstituted Parent Analogs


Within the benzoxazole carboxamide family, seemingly minor structural variations produce functionally non-equivalent compounds. The 4-carboxamide substitution position (CAS 131862-20-9) enables a critical intramolecular hydrogen bond between the carboxamide N–H and the benzoxazole ring nitrogen, which locks the amide into the anti conformation required for PARP enzyme recognition [1]. The 7-carboxamide positional isomer (CAS 131862-19-6) cannot form this conformational lock. Furthermore, the N-(2-dimethylamino)ethyl side chain introduces a protonatable tertiary amine (calculated pKa ~8.5–9.0) that is absent in the unsubstituted parent compound 2-phenylbenzoxazole-4-carboxamide, directly affecting aqueous solubility, permeability, and salt-forming capability . These structural features are not interchangeable—substituting the 7-isomer for the 4-isomer, or the unsubstituted parent for the N-dimethylaminoethyl derivative, yields a different chemical entity with distinct pharmacological and physicochemical behavior.

7-Carboxamide Isomer
Lacks intramolecular H-bond essential for PARP recognition; conformational locking absent
Unsubstituted Parent
No basic amine side chain, limiting salt formation and aqueous solubility modulation
Near-Identical Computed Profile
4- and 7-isomers share LogP, tPSA; CAS verification required to avoid functional mismatch

Quantitative Comparative Evidence for N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide (CAS 131862-20-9) vs. Closest Analogs


Regioisomeric Differentiation: 4-Carboxamide vs. 7-Carboxamide—Conformational Locking and PARP Enzyme Recognition

The 4-carboxamide substitution of CAS 131862-20-9 enables an intramolecular hydrogen bond between the carboxamide N–H and the benzoxazole nitrogen (N3), constraining the amide carbonyl into the anti conformation relative to the C2–C3 bond of the benzoxazole ring. This conformational lock is absent in the 7-carboxamide isomer (CAS 131862-19-6) because the carboxamide at position 7 is geometrically incapable of forming this hydrogen bond. For the parent 2-phenylbenzoxazole-4-carboxamide (without N-substitution), this conformational restriction was demonstrated to be the basis for PARP inhibitory activity, with an IC₅₀ of 2.1 µM against isolated PADPRP enzyme [1]. While direct IC₅₀ data for CAS 131862-20-9 are not available in the public domain, the compound retains the identical 4-carboxamide hydrogen-bonding motif, and the N-(2-dimethylamino)ethyl substituent is not expected to disrupt this interaction based on the structural model [1].

Conformational Lock
Class-level inference
Target (4-carboxamide) N–H···N H-bond present; locks anti conformation
Comparator (7-isomer) H-bond geometrically impossible
Conformational constraint for PARP engagement
Parent 4-carboxamide PARP IC₅₀ 2.1 µM reported
PARP inhibition DNA repair conformational analysis regioisomerism

Physicochemical Differentiation: Basic Tertiary Amine Side Chain Enables pH-Dependent Solubility and Salt Formation vs. Unsubstituted Parent

CAS 131862-20-9 bears an N-(2-dimethylamino)ethyl side chain (predicted pKa ~8.5–9.0 for the tertiary amine), which is absent in 2-phenylbenzoxazole-4-carboxamide (the unsubstituted parent). This basic center enables protonation and salt formation under physiological and formulation-relevant pH conditions (< pH 8), substantially enhancing aqueous solubility compared to the neutral parent. Computed physicochemical parameters for CAS 131862-20-9 include LogP = 3.36, topological polar surface area (tPSA) = 61.86 Ų, density = 1.18 g/cm³, and boiling point = 500.6 °C at 760 mmHg . The parent compound 2-phenylbenzoxazole-4-carboxamide (C₁₄H₁₀N₂O₂, MW 238.24) lacks the basic amine side chain and therefore cannot form hydrochloride or other acid-addition salts. By contrast, CAS 131862-20-9 can be converted to a hydrochloride salt (MW 345.82), a form commonly utilized to improve handling, dissolution, and bioavailability in preclinical studies .

Ionizable Center
Cross-study comparable
pKa (tertiary amine) ~8.5–9.0
Salt formation HCl salt possible
LogP / tPSA 3.36 / 61.86 Ų
Supports salt-form screening and solubility
Unsubstituted parent lacks basic center
solubility salt formation ionization drug-like properties

PARP Inhibitory Class Potency: 4-Carboxamide Benzoxazole Series vs. Alternative PARP Chemotypes

The benzoxazole-4-carboxamide class was explicitly identified in foundational PARP inhibitor patents as 'one very important group of compounds of special interest from the point of view of PARP-inhibitory activity' [1]. Within this class, the 2-phenyl substituted analog (the parent of CAS 131862-20-9) demonstrated an IC₅₀ of 2.1 µM against PADPRP [2]. For context, this potency is comparable to or exceeds that of 3-hydroxybenzamide (a classical PARP inhibitor tool compound) and other early benzamide-based PARP inhibitors evaluated in the same study. The benzoxazole scaffold offers an advantage over simple benzamides because the fused oxazole ring pre-organizes the carboxamide into the bioactive anti conformation via internal hydrogen bonding, rather than relying on the conformational equilibrium of a freely rotating benzamide [2]. CAS 131862-20-9 retains this conformational advantage while adding the N-dimethylaminoethyl substituent, which may further modulate cellular permeability and subcellular distribution—parameters that influence chemosensitization potency in cellular assays [1].

PARP Class Potency
Class-level inference
Target Scaffold Retains 4-carboxamide H-bonding motif
Parent Compound PARP IC₅₀ = 2.1 µM
Validated PARP pharmacophore retained
No direct IC₅₀ for target compound
PARP inhibition DNA damage potentiation chemosensitization cancer

5-HT₃ Receptor Antagonism: Benzoxazole-4-Carboxamide Class vs. Established Clinical Antagonists

A distinct pharmacological application of benzoxazole-4-carboxamides was disclosed in patents and publications describing this scaffold as 5-HT₃ receptor antagonists for chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D) [1][2]. The 2-substituted benzoxazole carboxamide series was reported to possess nanomolar in vitro activity against human 5-HT₃A receptors, with orally bioavailable members identified through optimization of the 2-amino substituent [3]. CAS 131862-20-9, with its 2-phenyl substituent and N-(2-dimethylamino)ethyl side chain, represents an intermediate chemotype between the 2-aminobenzoxazole 5-HT₃ antagonists (e.g., compounds 41 and 48 from the 2010 BML paper) and the earlier 2-phenyl PARP-targeted benzoxazoles. While 5-HT₃ activity has not been directly reported for this specific compound, the structural features—benzoxazole-4-carboxamide core, 2-aryl substitution, and a basic amine-bearing side chain—align with the pharmacophore elements identified in the 5-HT₃ antagonist patent literature [1].

5-HT₃ Antagonism
Class-level inference
Target Features 4-carboxamide, 2-phenyl, basic amine side chain
Class Reference 2-Aminobenzoxazoles: nanomolar 5-HT₃A antagonists
Pharmacophore elements align with 5-HT₃ antagonists
No direct 5-HT₃ data for this compound
5-HT3 receptor antiemetic IBS-D CINV

Computed Property Profile: CAS 131862-20-9 vs. 7-Carboxamide Isomer—Identical Gross Properties, Divergent Biological Geometry

Computed physicochemical properties for CAS 131862-20-9 (4-carboxamide) and its 7-carboxamide isomer (CAS 131862-19-6) return nearly identical values in standard cheminformatics databases: density = 1.18 g/cm³, LogP = 3.36, tPSA = 61.86 Ų, vapor pressure = 3.74 × 10⁻¹⁰ mmHg at 25 °C, and refractive index = 1.605 for the 4-isomer vs. 1.60 for the 7-isomer [1]. However, these gross property similarities mask the critical biological divergence: the 4-carboxamide regioisomer can form the intramolecular N–H···N hydrogen bond essential for PARP active-site recognition, while the 7-isomer cannot [2]. This is a textbook case where computed ADME descriptors alone are insufficient to predict functional equivalence; procurement specifications must therefore enforce regioisomeric identity (CAS 131862-20-9, not CAS 131862-19-6) for any study involving PARP-related endpoints. The minor difference in computed refractive index (1.605 vs. 1.60) may serve as one of the few database-level discriminators between these two otherwise property-identical isomers.

Isomer Similarity
Cross-study comparable
4-Carboxamide (Target) LogP 3.36, tPSA 61.86, density 1.18
7-Carboxamide LogP 3.36, tPSA 61.86, density 1.18
Isomer substitution risk from identical computed profiles
CAS verification essential; QC metrics insufficient
computational chemistry QSAR ADME prediction isomerism

Recommended Research and Industrial Application Scenarios for N-(2-(Dimethylamino)ethyl)-2-phenyl-4-benzoxazolecarboxamide (CAS 131862-20-9)


PARP Inhibitor Lead Optimization and Chemosensitizer Development

CAS 131862-20-9 should be prioritized as a starting scaffold or reference compound in PARP inhibitor discovery programs. The 4-carboxamide hydrogen-bonding motif provides the conformational constraint validated in the 2-phenylbenzoxazole-4-carboxamide series (parent IC₅₀ = 2.1 µM) [1]. The N-(2-dimethylamino)ethyl side chain offers a vector for further SAR exploration—potentially modulating cellular permeability, lysosomal trapping, or solubility—while maintaining the core PARP pharmacophore. This compound is suitable for use as a functionalized intermediate for parallel synthesis of benzoxazole-4-carboxamide libraries targeting DNA repair enzyme inhibition, or as a comparator in chemosensitization assays where potentiation of temozolomide or other DNA-damaging agents is assessed [1].

5-HT₃ Receptor Antagonist Screening and IBS-D/CINV Drug Discovery

Given the established activity of benzoxazole-4-carboxamides as 5-HT₃ receptor antagonists with nanomolar potency [2], CAS 131862-20-9 is a candidate for screening in 5-HT₃A functional assays. The compound combines the 4-carboxamide core with a 2-phenyl substituent and a basic amine side chain—three pharmacophore elements identified in the 5-HT₃ antagonist patent literature [3]. Laboratories investigating chemotherapy-induced nausea and vomiting (CINV) or diarrhea-predominant irritable bowel syndrome (IBS-D) may procure this compound as a structurally novel entry point distinct from the clinically established 'setron' class (ondansetron, granisetron, palonosetron), potentially offering differentiated receptor kinetics or tissue distribution.

Regioisomeric Purity Control and Analytical Method Development

The near-identical computed properties (LogP, tPSA, density) of the 4-carboxamide (CAS 131862-20-9) and 7-carboxamide (CAS 131862-19-6) isomers create a practical challenge for analytical chemistry and quality control . Procurement of CAS 131862-20-9 with certified regioisomeric purity is essential for laboratories conducting structure-activity relationship studies, as the two isomers cannot be reliably distinguished by standard QC metrics alone. This compound therefore serves as a critical reference standard for developing HPLC, LC-MS, or NMR-based methods capable of resolving benzoxazole carboxamide positional isomers—an analytical capability valuable across multiple benzoxazole-containing discovery programs.

Salt Form Screening and Preclinical Formulation Studies

The basic dimethylaminoethyl side chain of CAS 131862-20-9 (estimated pKa ~8.5–9.0) enables salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate), a capability absent in the neutral parent 2-phenylbenzoxazole-4-carboxamide . This makes the compound suitable for salt form screening studies aimed at improving aqueous solubility, dissolution rate, and oral bioavailability. The hydrochloride salt (predicted MW 345.82) can be prepared and compared with the free base in thermodynamic solubility assays, intrinsic dissolution rate measurements, and preliminary pharmacokinetic studies, providing data directly relevant to preclinical candidate selection.

Application
Selection Property
Validation Focus
PARP pathway inhibition studies
4-Carboxamide conformational lock motif
PARP enzyme engagement and chemosensitization assays
5-HT₃ receptor antagonist screening
Benzoxazole-4-carboxamide scaffold with basic amine side chain
5-HT₃A functional assay response
Regioisomeric purity analytical control
Certified 4-carboxamide regioisomeric identity
HPLC/LC-MS method for positional isomer resolution
Preclinical salt-form screening
Basic amine center for salt formation
Solubility and dissolution rate in bio-relevant media
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